cis-Epoxysuccinate
Description
Historical Context and Evolution of Research on Epoxide-Containing Dicarboxylic Acids
The study of epoxide-containing dicarboxylic acids is rooted in the broader field of epoxide chemistry, which gained momentum in the early 20th century. The reactivity of the strained three-membered ether ring, the epoxide, made it a valuable intermediate in organic synthesis. Early research focused on the synthesis and reactions of simple epoxides. Over time, interest grew in more complex molecules bearing epoxide functionalities alongside other reactive groups, such as dicarboxylic acids.
A significant milestone in the research of epoxide-containing dicarboxylic acids was the discovery of their role in biological systems. The enzymatic hydrolysis of cis-epoxysuccinate to produce tartaric acid was a key finding that spurred further investigation. nih.gov Bacteria possessing this compound hydrolase (CESH) activity were first identified in the 1970s, and this discovery paved the way for the biotechnological production of enantiomerically pure tartaric acids. nih.gov This marked the first industrial application of an epoxide hydrolase and highlighted the potential of these enzymes as biocatalysts. nih.gov Since then, numerous bacterial strains with CESH activity have been discovered and utilized for the production of tartaric acid. nih.gov
The evolution of research has been driven by the development of new analytical techniques and a deeper understanding of reaction mechanisms. Spectroscopic methods like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, along with differential scanning calorimetry (DSC), have been instrumental in studying the chemical structures and reaction kinetics of epoxide and dicarboxylic acid systems. researchgate.netacs.org
Significance of cis-Epoxysuccinic Acid as a Chemical Synthon and Biological Modulator
The dual functionality of cis-epoxysuccinic acid, possessing both a reactive epoxide ring and two carboxylic acid groups, makes it a highly valuable molecule in both chemistry and biology.
As a Chemical Synthon:
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. cis-Epoxysuccinic acid serves as a critical intermediate for the synthesis of various valuable chemicals. Its primary application lies in the production of tartaric acid, a chiral building block widely used in the food and pharmaceutical industries. smolecule.comnih.gov The synthesis of cis-epoxysuccinic acid itself is typically achieved through the epoxidation of maleic acid or its salts using oxidizing agents like hydrogen peroxide in the presence of catalysts. smolecule.com The epoxide ring is susceptible to ring-opening reactions with various nucleophiles, such as water or alcohols, leading to the formation of diols or ethers. smolecule.com This reactivity allows for its use as a building block in the synthesis of more complex molecules. smolecule.com
As a Biological Modulator:
In the realm of biology, cis-epoxysuccinic acid has been identified as a modulator of several key biological processes. It is recognized as a potent agonist for the succinate (B1194679) receptor 1 (SUCNR1), also known as GPR91. chemsrc.commedchemexpress.comtargetmol.com SUCNR1 is a G protein-coupled receptor that is activated by succinate, an intermediate in the citric acid cycle. nih.gov Activation of SUCNR1 by cis-epoxysuccinic acid has been shown to inhibit cyclic AMP (cAMP) levels and can influence physiological processes such as blood pressure. chemsrc.commedchemexpress.com Notably, cis-epoxysuccinic acid has demonstrated a significantly higher potency than succinate itself in activating this receptor. nih.govresearchgate.net
Furthermore, cis-epoxysuccinic acid has been investigated as an enzyme inhibitor. It has been shown to be a potential inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle. ontosight.ai More recently, it was identified as a selective and irreversible covalent inactivator of isocitrate lyase (ICL) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. acs.org This finding suggests its potential as a lead compound for the development of new anti-tuberculosis agents. acs.org
Overview of Key Research Domains in cis-Epoxysuccinic Acid Studies
The unique properties of cis-epoxysuccinic acid have led to its investigation across several key research domains:
Biocatalysis and Industrial Biotechnology: A major area of research focuses on the use of this compound hydrolases (CESHs) for the production of enantiomerically pure L(+)- and D(-)-tartaric acids. nih.govnih.gov Research in this area includes the discovery and characterization of new CESH-producing microorganisms, optimization of fermentation and reaction conditions, and the development of immobilized enzyme and whole-cell catalyst systems to improve efficiency and stability. nih.govresearchgate.netnih.gov
Pharmacology and Drug Discovery: The identification of cis-epoxysuccinic acid as a potent agonist of the SUCNR1 receptor has opened up avenues for research in cardiovascular and metabolic diseases. chemsrc.commedchemexpress.comnih.gov Its ability to modulate blood pressure and other physiological responses is an active area of investigation. chemsrc.commedchemexpress.com Additionally, its role as an inhibitor of key enzymes in pathogens, such as Mycobacterium tuberculosis isocitrate lyase, is a promising area for the development of new therapeutic agents. acs.org
Organic and Materials Chemistry: The reactivity of the epoxide ring in cis-epoxysuccinic acid makes it a valuable building block in organic synthesis. smolecule.com Researchers are exploring its use in the creation of novel polymers and materials. The ring-opening reactions of epoxides with dicarboxylic acids are fundamental to the development of bio-based epoxy resins and vitrimers, which are reprocessable thermosets. acs.orgresearchgate.net
Coordination Chemistry: The ability of the carboxylate groups in cis-epoxysuccinic acid and its derivatives to coordinate with metal ions has led to the synthesis of novel coordination complexes. acs.org The pH-controlled assembly of these complexes can lead to diverse structures, from one-dimensional helical chains to discrete nanoclusters, with interesting magnetic and structural properties. acs.org
Table of Key Research Findings:
| Research Area | Key Finding | Reference(s) |
| Biocatalysis | Microbial this compound hydrolases (CESHs) catalyze the asymmetric hydrolysis of this compound to produce enantiomerically pure tartaric acid. | nih.govnih.gov |
| Pharmacology | cis-Epoxysuccinic acid is a potent agonist of the succinate receptor 1 (SUCNR1), exhibiting higher potency than succinate. | chemsrc.commedchemexpress.comnih.govresearchgate.net |
| Enzyme Inhibition | cis-Epoxysuccinic acid acts as a selective and irreversible covalent inactivator of Mycobacterium tuberculosis isocitrate lyase (ICL). | acs.org |
| Organic Synthesis | cis-Epoxysuccinic acid serves as a key intermediate in the synthesis of tartaric acid and other complex molecules through ring-opening reactions. | smolecule.com |
| Materials Science | The reaction of epoxides with dicarboxylic acids is crucial for developing bio-based epoxy resins and reprocessable thermosets. | acs.orgresearchgate.net |
| Coordination Chemistry | cis-Epoxysuccinic acid and its derivatives can form novel coordination complexes with metal ions, exhibiting diverse structural and magnetic properties. | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-oxirane-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-XIXRPRMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](O1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016953, DTXSID701016952 | |
| Record name | Epoxymaleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-72-5, 2222820-55-3 | |
| Record name | cis-Epoxysuccinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16533-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epoxymaleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3S)-2,3-Oxiranedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701016952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-epoxysuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biocatalytic Transformations of Cis Epoxysuccinic Acid
Enzymatic Hydrolysis by cis-Epoxysuccinate Hydrolases (CESHs)
CESHs are microbial epoxide hydrolases that have been harnessed for the industrial-scale production of L(+)- and D(-)-tartaric acids for several decades. nih.govnih.gov These enzymes are of significant interest due to their high stereoselectivity and efficiency in catalyzing the asymmetric hydrolysis of this compound. mdpi.comresearchgate.net The substrate, cis-epoxysuccinic acid, is a small, highly hydrophilic, and mirror-symmetric molecule, which makes the high enantiomeric purity of the products a remarkable feature of CESH catalysis. nih.govmdpi.comresearchgate.net
Discovery and Characterization of CESH Enzymes
The journey to understanding and utilizing CESHs began with the isolation and identification of microorganisms capable of producing these valuable biocatalysts.
A diverse range of microorganisms has been identified as producers of this compound hydrolases. These microbes are typically isolated from soil and other environmental samples. Genera known to harbor CESH-producing species include Rhodococcus, Bordetella, Nocardia, Klebsiella, and the fungus Aspergillus. google.comnih.gov
Specific examples of isolated strains include:
Rhodococcus rhodochrous : Cells of this bacterium have been used for the bioconversion of this compound to L(+)-tartaric acid. scispace.com
Bordetella sp. BK-52 : This novel strain was isolated and found to transform this compound into D(-)-tartaric acid. nih.gov
Nocardia tartaricans : A highly enantioselective CESH was purified from this bacterium. nih.gov Several Nocardia strains have been identified as high-yield producers of CESH for L(+)-tartaric acid. mdpi.com
Klebsiella sp. BK-58 : This strain was screened and identified for its production of a novel CESH that hydrolyzes this compound to L(+)-tartaric acid. nih.govresearchgate.net
Aspergillus niger WH-2 : Marking a significant discovery, this was the first fungus identified to produce a CESH for L(+)-tartaric acid production, as previous sources were all bacterial. researchgate.netgoogle.com
Other genera reported to produce CESH for L(+)-tartaric acid include Pseudomonas, Agrobacterium, and Rhizobium. mdpi.com
CESHs are broadly classified into two main types based on the stereochemistry of the tartaric acid they produce:
CESH[L] : These enzymes specifically produce L(+)-tartaric acid. nih.gov
CESH[D] : These enzymes specifically produce D(-)-tartaric acid. jmb.or.kr
This classification underscores the high stereospecificity of these enzymes, which is a critical attribute for their industrial application in producing optically pure chiral compounds. jmb.or.kr The hydrolysis of cis-epoxysuccinic acid by either CESH[L] or CESH[D] leads to the formation of L(+)- or D(-)-tartaric acid, respectively. nih.gov While both types of enzymes act on the same substrate, they exhibit distinct catalytic efficiencies.
The purification and characterization of CESHs from various microbial sources have provided valuable insights into their biochemical properties. These studies typically involve multiple chromatographic steps to achieve homogeneity.
Biochemical characterization of purified CESHs has revealed key enzymatic parameters:
| Enzyme Source | Product | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (mM/min) or kcat (s⁻¹) |
| Klebsiella sp. BK-58 | L(+)-tartaric acid | 30.1 | 8.5 | 50 | 19.3 | kcat: 220 s⁻¹ |
| Nocardia tartaricans | L(+)-tartaric acid | 28 | 7-9 | 37 | 35.71 | Vmax: 2.65 mM min⁻¹ |
| Bordetella sp. BK-52 | D(-)-tartaric acid | ~32 | 6.5 | 40 | 18.67 | Vmax: 94.34 µM/min/mg |
Data sourced from multiple studies. nih.govnih.govresearchgate.netjmb.or.kr
These studies have also investigated the effects of various metal ions and inhibitors. For instance, the CESH from Klebsiella sp. BK-58 is metal-independent but is strongly inhibited by Cu²⁺ and Ag⁺. nih.gov The enzyme from Nocardia tartaricans is activated by Ni²⁺ and Al³⁺ but strongly inhibited by Fe³⁺, Fe²⁺, Cu²⁺, and Ag⁺. nih.gov The CESH from Bordetella sp. BK-52 is slightly enhanced by Ba²⁺ and Ca²⁺ and partially inhibited by EDTA-Na₂, Ag⁺, and SDS. jmb.or.kr
Enzyme Engineering and Optimization for Enhanced Performance
The industrial application of CESHs is often limited by their stability. nih.gov Consequently, significant research has been directed towards improving their performance through various enzyme engineering and optimization strategies.
Strategies for Improving CESH Stability (e.g., Thermostability, pH Stability)
Several methods have been employed to enhance the stability of CESHs. Directed evolution and semi-rational design have proven effective in improving the thermostability and activity of CESH[L]. researchgate.netresearchgate.netmdpi.com For example, a combination of directed evolution and semi-rational redesign methods applied to CESH[L] from Rhodococcus opacus resulted in a mutant (5X-1) with an optimal reaction temperature of 55°C, a significant increase from the wild-type's 35°C. mdpi.com Another study achieved a substantial increase in the half-life of a CESH mutant at 50°C, from 8.5 minutes to 293.2 minutes, and expanded its effective pH range. mdpi.com
Immobilization is another widely used technique to enhance enzyme stability. mdpi.commdpi.commdpi.com CESH[L] has been successfully immobilized on various supports, including agarose (B213101) Ni-IDA, which improved its thermostability and pH stability. mdpi.comresearchgate.net Whole-cell immobilization has also been shown to increase the stability and activity of CESH biocatalysts. mdpi.com For instance, CESH from Aspergillus niger WH-2, when immobilized, demonstrated good acid stability and a high conversion rate. researchgate.net
Protein Engineering Approaches (e.g., Fusion Proteins with Carbohydrate Binding Modules)
Protein engineering, particularly the creation of fusion proteins, has emerged as a powerful strategy to enhance CESH properties. researchgate.net Fusing CESH with carbohydrate-binding modules (CBMs) has been shown to improve both stability and catalytic efficiency. mdpi.comnih.gov CBMs are non-catalytic protein domains with strong affinity for carbohydrates like cellulose. rsc.orguga.edu
In one study, five different CBMs were fused to CESH[L]. nih.gov The resulting chimeric enzymes, when immobilized on cellulose, showed increased pH and temperature adaptability. nih.gov The immobilized CBM30-CESH, in particular, exhibited a five-fold longer half-life at 30°C and a twofold increase in catalytic efficiency compared to the native enzyme. nih.gov This approach not only enhances stability but also simplifies purification and immobilization into a single step. mdpi.comresearchgate.net
Modulation of Catalytic Efficiency and Specificity
Beyond stability, protein engineering efforts have also focused on modulating the catalytic efficiency and specificity of CESHs. Rational design, guided by structural insights, and directed evolution are key approaches. nih.govmdpi.com For example, single-point mutations have been shown to significantly impact the activity of CESH from Klebsiella sp. BK-58; the F10Q mutant displayed a 230% increase in activity, although with some trade-off in stability. mdpi.comresearchgate.net
Structural knowledge of the active site and substrate binding modes allows for targeted mutations to reshape the binding pocket or redesign the active site, thereby modulating catalytic properties. nih.gov By identifying key residues involved in catalysis and substrate binding, such as the catalytic triad (B1167595) and the arginine residue responsible for protonation, researchers can rationally engineer these enzymes for improved performance in industrial biocatalysis. researchgate.netnih.govsjtu.edu.cn The discovery of a robust CESH from Bradyrhizobium mercantei (BmCESH) with high specific activity and substrate tolerance, identified through structural insights, highlights the success of these approaches. sjtu.edu.cnrcsb.org
Data Tables
Table 1: Comparison of Engineered CESH[L] Performance
| Engineering Strategy | Enzyme/Mutant | Improvement | Reference |
|---|---|---|---|
| Directed Evolution & Semi-Rational Design | CESH[L] 5X-1 | Optimal temperature increased from 35°C to 55°C | mdpi.com |
| Single Point Mutation | F10Q | 230% higher activity than wild-type | mdpi.comresearchgate.net |
| CBM Fusion & Immobilization | CBM30-CESH | 5x longer half-life at 30°C, 2x catalytic efficiency | nih.gov |
Table 2: Key Residues in CESH Active Sites
| Enzyme Type | Key Residues/Features | Function | Reference |
|---|---|---|---|
| CESH[L] (KoCESH) | D48, H221, E243 | Catalytic Triad | sjtu.edu.cn |
| CESH[L] (KoCESH) | Q50, R85, Y88, S164, N165, K195 | Substrate Binding | sjtu.edu.cn |
| CESH[L] | Arginine | Protonation of epoxide oxygen | researchgate.netnih.gov |
| CESH[D] | Zinc ion | Substrate Binding and Orientation | qibebt.ac.cn |
| CESH[D] | D115, E190 | Activation of water for hydrolysis | virginia.edu |
Industrial Biotransformation for Tartaric Acid Production
The core of this green chemistry approach lies in the use of this compound hydrolases (CESHs), enzymes that catalyze the asymmetric hydrolysis of cis-epoxysuccinic acid to the corresponding tartaric acid enantiomer. mdpi.comnih.gov This biocatalytic method has been a cornerstone of commercial production for decades due to its high enantiomeric purity and environmentally favorable conditions. mdpi.com
Enantioselective Synthesis of L(+)-Tartaric Acid and D(−)-Tartaric Acid
The enantioselective synthesis of tartaric acid isomers is achieved through the specific action of two types of this compound hydrolases (CESHs). CESH[L] produces L(+)-tartaric acid, while CESH[D] yields D(-)-tartaric acid. mdpi.com This high degree of stereospecificity is a key advantage of the biocatalytic route, resulting in products with nearly 100% enantiomeric excess. mdpi.comnih.gov
The biotransformation of cis-epoxysuccinic acid into D(-)-tartaric acid has been demonstrated using various microorganisms. For instance, bacteria from the genera Achromobacter and Alcaligenes have been employed for this conversion. google.com Specifically, Alcaligenes sp. MCI3611 and certain Pseudomonas species are capable of hydrolyzing this compound to D(-)-tartaric acid. mdpi.com Strains of Bordetella, such as Bordetella sp. strain 1-3 and Bordetella sp. BK-52, have also been identified as effective producers of D(-)-tartaric acid from cis-epoxysuccinic acid. mdpi.comoup.com
For the production of L(+)-tartaric acid, a different set of microorganisms is utilized. Nocardia tartaricans is a prominent bacterium used for this purpose. tandfonline.comtandfonline.com Other genera, including Corynebacterium and Rhizobium, also contain species that produce the necessary CESH[L] enzyme. tandfonline.com Research has identified Nocardia sp. SW 13-57 as a high-yield strain with a molar conversion rate exceeding 90%. mdpi.com Additionally, Rhodococcus ruber M1 and Klebsiella sp. BK-58 are recognized for their ability to produce a stable CESH[L], making them promising candidates for industrial applications. mdpi.com
Table 1: Microorganisms and their corresponding Tartaric Acid products
| Microorganism Genus/Species | Tartaric Acid Enantiomer Produced |
|---|---|
| Achromobacter | D(-)-tartaric acid google.com |
| Alcaligenes | D(-)-tartaric acid mdpi.comgoogle.com |
| Bordetella | D(-)-tartaric acid mdpi.comoup.com |
| Pseudomonas | D(-)-tartaric acid mdpi.com |
| Nocardia tartaricans | L(+)-tartaric acid tandfonline.comtandfonline.com |
| Corynebacterium | L(+)-tartaric acid tandfonline.com |
| Rhizobium | L(+)-tartaric acid tandfonline.com |
| Rhodococcus ruber | L(+)-tartaric acid mdpi.com |
| Klebsiella sp. | L(+)-tartaric acid mdpi.com |
Whole-Cell Biocatalysis Applications
In industrial settings, the use of whole-cell biocatalysts is often preferred over isolated enzymes. This is primarily due to the low stability of purified CESHs. nih.govhep.com.cn Whole-cell systems offer a more robust and cost-effective solution by protecting the enzyme within its natural cellular environment. nih.govnih.gov However, a significant challenge with whole-cell catalysis is the low permeability of the cell membrane, which can limit the substrate's access to the intracellular enzyme. nih.govhep.com.cn
To address this limitation, various strategies have been developed. One approach is the use of surfactants to increase cell membrane permeability. mdpi.com Another innovative method involves the surface display of CESH enzymes on Escherichia coli. nih.govnih.gov This technique positions the enzyme on the outer surface of the cell, overcoming the permeability barrier and enhancing catalytic efficiency. nih.govhep.com.cn For example, the InaPbN-CESH[L] surface display system has demonstrated significantly higher whole-cell enzymatic activity. nih.govnih.gov
Immobilization Techniques for CESHs and Whole Cells
Immobilization is a critical technology for enhancing the stability and reusability of both isolated CESH enzymes and whole-cell biocatalysts. mdpi.comresearchgate.net Various matrices have been investigated for their effectiveness in immobilizing CESH-producing cells.
For whole cells, entrapment in gels is a common method. The choice of the immobilization carrier is crucial and depends on the microorganism. For instance, gelatin is optimal for Nocardia tartaricans, while κ-carrageenan is best for Corynebacterium and recombinant E. coli, and sodium alginate is preferred for Rhizobium. mdpi.com The immobilization of E. coli cells containing CESH for D(-)-tartaric acid production in κ-carrageenan gel has shown high activity recovery and stability. nih.gov Immobilized cells have demonstrated improved pH and thermal stability, as well as high conversion rates and enantioselectivity over multiple batches. nih.gov For example, immobilized E. coli cells retained 93% of their conversion rate after 10 repeated batches, compared to only 5% for free cells. nih.gov Hardened calcium pectate gel has also been successfully used to immobilize Nocardia tartaricans, leading to positive effects on enzyme activity, storage stability, and yield. tandfonline.comtandfonline.com
For isolated enzymes, immobilization on solid supports can significantly improve stability. mdpi.com One technique involves fusing the CESH enzyme with a carbohydrate-binding module (CBM), allowing for one-step purification and immobilization on cellulose. mdpi.com This method has been shown to enhance the stability of CESH[L]. mdpi.com Another approach is the immobilization of CESH[L] on an agarose Ni-IDA matrix. mdpi.com
Table 2: Immobilization carriers for various microorganisms
| Microorganism | Optimal Immobilization Carrier |
|---|---|
| Nocardia tartaricans | Gelatin mdpi.com, Hardened Calcium Pectate Gel tandfonline.comtandfonline.com |
| Corynebacterium | κ-carrageenan mdpi.com |
| Rhizobium | Sodium alginate mdpi.com |
| Recombinant E. coli | κ-carrageenan mdpi.comnih.gov |
| Labrys | Carrageenan mdpi.com |
Process Optimization for Enhanced Yield and Productivity (e.g., Culture Conditions, Enzyme Induction)
Optimizing the production process is essential for maximizing the yield and productivity of tartaric acid. This involves fine-tuning culture conditions and enzyme induction strategies. mdpi.com
Culture Conditions: The composition of the culture medium significantly impacts enzyme production. Response surface methodology has been employed to optimize the concentrations of key medium components. For Bordetella sp. strain 1-3, optimizing the concentrations of yeast extract, cis-epoxysuccinic acid, and KH₂PO₄ led to a significant increase in CESH production, from 5.6 U/ml to 9.27 U/ml. nih.govresearchgate.net Similarly, for recombinant E. coli expressing CESH, optimizing the medium composition, including corn steep liquor and lactose, resulted in a 1.7-fold increase in enzyme activity. ajol.info The pH and temperature of the bioconversion process are also critical parameters. For the continuous production of L(+)-tartaric acid using Rhodococcus rhodochrous, the optimal pH for both CESH activity and stability was found to be 8.0. researchgate.netresearchgate.net Decreasing the temperature from 37°C to 14°C dramatically increased the stability (half-life) of the enzyme. researchgate.netresearchgate.net
Enzyme Induction: The expression of CESH is often inducible. Sodium this compound has been shown to be an effective inducer for CESH[L] formation during the fermentation of Nocardia sp. SW 13-57. mdpi.com In some microorganisms, cis-epoxysuccinic acid can serve as both a carbon source and an inducer for CESH production. oup.com For recombinant systems, such as E. coli, chemical inducers like isopropyl β-D-1-thiogalactopyranoside (IPTG) are commonly used to trigger the expression of the CESH gene. nih.govnih.gov The concentration of the inducer and the induction temperature are key parameters to optimize for maximizing enzyme expression. nih.gov For instance, inducing with 0.2 mM IPTG at 25°C for 24 hours was found to be optimal for the InaPbN-CESH[L] expression system. nih.gov An alternative to chemical inducers is the use of heat-induced promoters, which can simplify the production process. mdpi.com
Substrate and Process Design: The composition of the substrate can also be optimized. A heterogeneous substrate system, combining sodium and calcium salts of cis-epoxysuccinic acid, has been shown to improve the catalytic efficiency of an engineered E. coli for L-(+)-tartaric acid production. nih.gov This approach, particularly in a fed-batch mode, nearly doubled the catalytic efficiency compared to traditional bioconversion processes. nih.gov Furthermore, using dipotassium (B57713) this compound as a substrate instead of disodium (B8443419) this compound has been reported to increase the yield of L(+)-tartaric acid by 20-30% and improve the recovery rate. nih.gov
Pharmacological and Biological Roles of Cis Epoxysuccinic Acid
Agonistic Activity on Succinate (B1194679) Receptors (SUCNR1/GPR91)
The primary pharmacological role of cis-epoxysuccinic acid is its function as an agonist for the succinate receptor 1 (SUCNR1), a G protein-coupled receptor previously known as GPR91 wikipedia.orgimmunomart.orgapexbt.com. This receptor is activated by the Krebs cycle intermediate, succinate, and is implicated in a variety of (patho)physiological processes nih.govnih.gov.
cis-Epoxysuccinic acid has been identified as a potent and effective agonist of the SUCNR1 receptor apexbt.comtargetmol.com. It demonstrates a similar efficacy to the endogenous ligand, succinic acid, in activating the receptor nih.govnih.govresearchgate.net. Its utility as a research tool is enhanced by the fact that it is not a substrate for succinate dehydrogenase, meaning it can be used to study SUCNR1 activation without directly interfering with the citric acid cycle nih.govresearchgate.net. The activity of cis-epoxysuccinic acid has been confirmed across various bioassays, including TGF-α shedding and the recruitment of arrestin 3 nih.govtargetmol.com.
A key characteristic of cis-epoxysuccinic acid is its significantly higher potency compared to succinic acid. Research has consistently shown it to be 10 to 20 times more potent than the natural ligand in activating SUCNR1 wikipedia.orgnih.govnih.govresearchgate.net. For instance, in assays measuring the inhibition of cyclic AMP (cAMP) levels, cis-epoxysuccinic acid exhibited an EC₅₀ value of 2.7 μM, whereas succinic acid had a much higher EC₅₀ of 29 μM nih.govnih.govresearchgate.net. This superior potency is consistent across different functional assays nih.gov. Another synthetic agonist, cis-1,2-cyclopropanedicarboxylic acid, was also identified alongside cis-epoxysuccinic acid and showed an efficacy similar to succinic acid nih.govnih.govresearchgate.net.
| Compound | pEC₅₀ | EC₅₀ (μM) | Source |
|---|---|---|---|
| cis-Epoxysuccinic acid | 5.57 ± 0.02 | 2.7 | nih.govnih.govresearchgate.net |
| Succinic acid | 4.54 ± 0.08 | 29 | nih.govnih.govresearchgate.net |
The enhanced potency of cis-epoxysuccinic acid is attributed to its specific chemical structure. Studies on various succinate analogues have revealed that the cis conformation of the dicarboxylic acid is essential for effective binding and activation of the SUCNR1 receptor nih.govresearchgate.net. The rigid, cyclic nature of the epoxy group in cis-epoxysuccinic acid locks the two carboxyl groups in a pseudo-cis conformation, which is considered the preferred arrangement for receptor activation nih.gov. This pre-configured shape likely results in a more favorable interaction with the receptor's binding pocket compared to the more flexible succinic acid molecule nih.gov. Furthermore, it was theorized that a hydrogen bond acceptor within the cyclic structure could be beneficial for activity, a feature provided by the oxygen atom of the epoxy ring nih.gov.
Cellular Signaling Pathways Modulated by cis-Epoxysuccinic Acid
Upon binding to SUCNR1, cis-epoxysuccinic acid modulates intracellular signaling pathways primarily through the activation of G proteins. SUCNR1 is known to couple to both Gᵢ and Gᵩ pathways, leading to downstream effects on cAMP levels and intracellular calcium concentrations researchgate.net.
Activation of SUCNR1 by cis-epoxysuccinic acid leads to the activation of the Gᵢ subunit of its associated G protein researchgate.net. This, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) apexbt.comresearchgate.net. This inhibitory effect is a hallmark of SUCNR1 activation and is a commonly used metric for assessing agonist potency nih.govnih.gov. cis-Epoxysuccinic acid potently reduces cAMP levels, with an EC₅₀ value of approximately 2.7 μM immunomart.orgapexbt.comtargetmol.comresearchgate.netmedchemexpress.com.
In addition to coupling with Gᵢ, SUCNR1 activation by agonists like cis-epoxysuccinic acid also engages the Gᵩ pathway nih.govresearchgate.netmedchemexpress.com. The activation of Gᵩ stimulates phospholipase C, which leads to the generation of inositol trisphosphate (IP₃) and the subsequent mobilization of calcium ([Ca²⁺]i) from intracellular stores, such as the endoplasmic reticulum nih.govresearchgate.net. cis-Epoxysuccinic acid has been shown to effectively trigger this pathway, eliciting intracellular calcium mobilization with an EC₅₀ value of 42 μM nih.govmedchemexpress.com.
| Signaling Pathway / Cellular Response | pEC₅₀ | EC₅₀ (μM) | Source |
|---|---|---|---|
| Inhibition of cAMP Levels (Gᵢ pathway) | 5.57 ± 0.02 | 2.7 | nih.govnih.govresearchgate.net |
| [Ca²⁺]i Mobilization (Gᵩ pathway) | 4.38 ± 0.04 | 42 | nih.govmedchemexpress.com |
Recruitment of Arrestin 3
cis-Epoxysuccinic acid, acting as an agonist for the succinate receptor 1 (SUCNR1), has been demonstrated to engage specific downstream signaling pathways, including the recruitment of arrestin 3. medchemexpress.comnih.govnih.gov Arrestins are crucial proteins that regulate G protein-coupled receptor (GPCR) desensitization, internalization, and signaling. nih.gov In cellular assays, cis-epoxysuccinic acid was shown to induce the recruitment of arrestin 3 with a half-maximal effective concentration (EC₅₀) of 74 µM. medchemexpress.com This activity is part of a broader signaling profile that also includes induction of the Gq pathway and mobilization of intracellular calcium ([Ca²⁺]i). medchemexpress.com The ability of SUCNR1 to recruit arrestins is considered relatively weak compared to other signaling actions. researchgate.net
| Parameter | EC₅₀ Value (µM) |
| Arrestin 3 Recruitment | 74 |
| Gq Pathway Induction | 42 |
| [Ca²⁺]i Mobilization | 191 |
| cAMP Level Inhibition | 2.7 |
Physiological and Pathophysiological Implications of SUCNR1 Activation
Research on Cardiovascular System Regulation
The activation of SUCNR1 by ligands such as cis-epoxysuccinic acid is an area of active investigation for its role in the cardiovascular system. medchemexpress.com Research has indicated that extracellular succinate, the endogenous ligand for SUCNR1, can mediate cardiac injury under ischemic conditions. nih.govresearchgate.net Activation of SUCNR1 in cardiomyocytes by succinate has been shown to promote mitochondrial dysfunction and apoptosis. nih.govresearchgate.net Given that cis-epoxysuccinic acid is a potent SUCNR1 agonist, it serves as a valuable pharmacological tool for studying these pathways. medchemexpress.comnih.gov Studies have linked SUCNR1 activation to the renin-angiotensin system and prostaglandin synthesis, which are critical components of cardiovascular regulation. mdpi.com
Investigative Studies on Blood Pressure Modulation
A primary and well-documented physiological effect of SUCNR1 activation is the modulation of blood pressure. mdpi.com In vivo studies using rat models have demonstrated that administration of cis-epoxysuccinic acid causes an increase in blood pressure. medchemexpress.comnih.govnih.govresearchgate.net Specifically, intravenous injection of cis-epoxysuccinic acid at a dose of 1 mg/kg was shown to elevate blood pressure. medchemexpress.com The potency of cis-epoxysuccinic acid in this regard was found to be comparable to that of the natural ligand, succinic acid. nih.govnih.gov This hypertensive effect is a key finding in understanding the physiological role of the succinate-SUCNR1 signaling axis.
Potential Roles in Metabolic Homeostasis and Disease Models (e.g., Diabetes Research)
The SUCNR1 signaling pathway is increasingly recognized as a player in metabolic homeostasis, with significant implications for diabetes research. As a synthetic SUCNR1 agonist, cis-epoxysuccinic acid has been utilized to probe these functions without the confounding intracellular metabolic effects of succinate itself. nih.govub.edu Research in pancreatic β-cell lines has shown that cis-epoxysuccinic acid potentiates glucose-stimulated insulin secretion (GSIS). nih.govub.edu This suggests that the succinate/SUCNR1 axis acts as an amplifying pathway for insulin release in response to hyperglycemia. nih.gov Further studies in human adipocytes have shown that SUCNR1 activation by cis-epoxysuccinic acid can influence the release of leptin, a key hormone in energy balance. tdx.cat
| Cell Model | Agent | Concentration | Effect on Insulin Secretion |
| MIN6 Cells | cis-Epoxysuccinic acid (cESA) | Not specified | Augmented secretion under high glucose |
| EndoC-βH5 Cells | cis-Epoxysuccinic acid (cESA) | 50 µM | Increased secretion at 0 mM and 20 mM glucose |
Interaction with Mitochondrial Metabolite Signaling
Succinate is a central intermediate in the mitochondrial tricarboxylic acid (TCA) cycle. nih.gov Under conditions of metabolic stress such as ischemia or hypoxia, succinate can accumulate and be transported into the extracellular space, where it acts as a signaling molecule by activating SUCNR1. nih.govnih.gov This process links mitochondrial status directly to cellular signaling. Activation of SUCNR1 by extracellular succinate in cardiomyocytes has been shown to trigger downstream signaling cascades involving protein kinase Cδ (PKCδ) and extracellular signal-regulated kinases-1/2 (ERK1/2). nih.govresearchgate.net These pathways lead to the phosphorylation of mitochondrial fission factor (MFF) and the translocation of dynamin-related protein 1 (Drp1) to the mitochondria. nih.govresearchgate.net This sequence of events promotes aberrant mitochondrial fission, resulting in mitochondrial dysfunction and contributing to cellular injury. nih.govresearchgate.net cis-Epoxysuccinic acid, as a specific SUCNR1 agonist, is instrumental in studying the extracellular signaling component of this mitochondrial-cellular communication pathway.
Synthetic Methodologies and Chemical Derivatization of Cis Epoxysuccinic Acid
Chemical Synthesis Routes
Epoxidation of Maleic Acid or Maleic Anhydride (B1165640)
The primary and most well-established method for the chemical synthesis of cis-epoxysuccinic acid is through the epoxidation of either maleic acid or maleic anhydride. google.comgoogle.com This process involves the introduction of an oxygen atom across the carbon-carbon double bond of the starting material, resulting in the formation of an epoxide ring. The reaction is typically carried out in an aqueous medium where maleic anhydride is first hydrolyzed to maleic acid. Subsequently, an oxidizing agent, most commonly hydrogen peroxide (H₂O₂), is used to perform the epoxidation. atlantis-press.comsinocheme.com
Maleic Anhydride + H₂O → Maleic Acid
Maleic Acid + H₂O₂ → cis-Epoxysuccinic Acid + H₂O
To facilitate this reaction, a catalyst is generally required. francis-press.com The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the epoxidation and the yield of the final product. The reaction is typically conducted under controlled temperature and pH to minimize the formation of byproducts, such as tartaric acid, which can arise from the hydrolysis of the epoxide ring. atlantis-press.com The acid salts of maleic acid, formed by reacting maleic anhydride or maleic acid with a base, are readily epoxidized in the presence of a suitable catalyst. google.comgoogle.com
Catalytic Systems in Chemical Synthesis (e.g., Peracids, Molybdate (B1676688), Tungstate (B81510), Vanadate)
A variety of catalytic systems have been developed to enhance the efficiency and selectivity of the epoxidation of maleic acid and its anhydride. These catalysts facilitate the transfer of an oxygen atom from the oxidizing agent, typically hydrogen peroxide, to the double bond of the substrate.
Peracids: Organic peracids are effective reagents for the epoxidation of alkenes. researchgate.netijcce.ac.ir The reaction proceeds through the electrophilic attack of the peracid on the double bond. nih.gov While effective, the use of pre-formed peracids can pose safety hazards due to their potential instability. ijcce.ac.ir In situ generation of peracids, for instance from a carboxylic acid and hydrogen peroxide, can mitigate some of these risks. ijcce.ac.ir
Molybdate, Tungstate, and Vanadate Catalysts: More commonly, water-soluble inorganic catalysts based on molybdenum, tungsten, and vanadium are employed for the synthesis of cis-epoxysuccinic acid. google.comatlantis-press.com Salts such as sodium tungstate (Na₂WO₄), sodium molybdate (Na₂MoO₄), and sodium orthovanadate (Na₃VO₄) have proven to be effective. atlantis-press.comprclibya.comosti.gov The reaction mechanism for these catalysts generally involves the formation of a peroxometal complex, which then acts as the active oxidizing species.
Kinetic studies on the epoxidation of maleic anhydride with hydrogen peroxide in the presence of sodium molybdate or sodium orthovanadate have shown that the reaction is first-order with respect to both the maleic anhydride and the catalyst concentration, and zero-order with respect to the hydrogen peroxide concentration. prclibya.comosti.goviaea.org This suggests that the formation of the active catalytic species is the rate-determining step. The activation energy for the orthovanadate-catalyzed reaction has been calculated to be 69.93 kJ mol⁻¹. prclibya.com
| Catalyst System | Key Features |
| Peracids | Direct epoxidation, can be generated in situ. |
| Molybdate | First-order kinetics with respect to substrate and catalyst. |
| Tungstate | Often used in combination with other catalysts for improved yield. |
| Vanadate | First-order kinetics, concerted mechanism with polar character. |
Optimization of Synthetic Conditions for Yield Enhancement
Maximizing the yield of cis-epoxysuccinic acid is a key objective in its industrial production. This is achieved through the careful optimization of various reaction parameters.
Molar Ratio of Reactants: The molar ratio of maleic anhydride to a base, such as sodium hydroxide (B78521) (NaOH), is a critical factor. An optimal molar ratio of 1:2 has been reported to maximize the yield of epoxysuccinic acid. atlantis-press.com Deviations from this ratio can lead to either the hydrolysis of the product to tartaric acid in acidic conditions or the decomposition of hydrogen peroxide in excessively basic conditions. atlantis-press.com
Reaction Temperature and Time: The temperature at which the epoxidation is carried out significantly impacts the reaction rate and the formation of byproducts. A temperature of around 65°C for a duration of 0.5 hours has been identified as optimal when using a composite sodium tungstate and sodium molybdate catalyst. atlantis-press.com Higher temperatures can lead to the degradation of the product and a decrease in yield.
Catalyst Dosage: The concentration of the catalyst also plays a crucial role. A catalyst dosage of 4% by mass of the maleic anhydride has been found to be effective in certain systems. atlantis-press.com
pH Control: Maintaining the pH of the reaction mixture within a specific range is essential to prevent the hydrolysis of the epoxide ring. A pH range of 5-7 is often targeted. francis-press.com
By carefully controlling these parameters, yields of cis-epoxysuccinic acid as high as 95.68% have been reported. atlantis-press.com
| Parameter | Optimal Condition | Rationale |
| Molar Ratio (MA:NaOH) | 1:2 | Prevents product hydrolysis and H₂O₂ decomposition. atlantis-press.com |
| Temperature | 65°C | Balances reaction rate and minimizes byproduct formation. atlantis-press.com |
| Reaction Time | 0.5 hours | Sufficient for high conversion without significant degradation. atlantis-press.com |
| Catalyst Dosage | 4% of MA | Provides sufficient catalytic activity. atlantis-press.com |
| pH | 5-7 | Minimizes hydrolysis of the epoxide ring. francis-press.com |
Applications as a Synthetic Intermediate
Precursor for the Synthesis of Polyepoxysuccinic Acid (PESA) and Related Polymers
One of the most significant applications of cis-epoxysuccinic acid is as a monomer for the synthesis of Polyepoxysuccinic Acid (PESA). atlantis-press.comresearchgate.net PESA is a biodegradable and environmentally friendly scale and corrosion inhibitor used in water treatment applications. atlantis-press.com The polymerization of cis-epoxysuccinic acid is typically carried out in an aqueous solution.
The synthesis of PESA from cis-epoxysuccinic acid often involves the use of an initiator. google.com While various initiators have been explored, calcium hydroxide has been traditionally used. francis-press.comresearchgate.net The polymerization process involves the ring-opening of the epoxide group, leading to the formation of a polyether backbone with pendant carboxylic acid groups. The reaction conditions, including temperature, time, and initiator concentration, are optimized to achieve the desired molecular weight and performance characteristics of the PESA polymer. sinocheme.com For instance, an optimal polymerization temperature of 90°C for 2 hours has been reported. researchgate.net The pH of the polymerization reaction is also a critical parameter, often adjusted to a range of 10-13. francis-press.comgoogle.com
The resulting PESA polymer exhibits excellent scale-inhibiting properties, particularly for calcium carbonate. francis-press.com The performance of PESA is influenced by the conditions of its synthesis, highlighting the importance of controlling the polymerization process. researchgate.net
Formation of cis-Epoxysuccinic Anhydride Intermediates
cis-Epoxysuccinic acid can be converted into its corresponding anhydride, cis-epoxysuccinic anhydride, through a dehydration reaction. This anhydride is a highly strained and reactive molecule that can serve as an intermediate in various chemical syntheses. The formation of the anhydride involves the removal of a molecule of water from the two carboxylic acid groups of cis-epoxysuccinic acid.
Several methods have been investigated for the synthesis of cis-epoxysuccinic anhydride. One successful approach involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) in an ethereal solution. This method allows for the formation of a crystalline anhydride that can be further purified by sublimation. Other methods, such as pyrolysis or reaction with acetic anhydride, have been found to be less effective, often resulting in a mixture of the acid and anhydride.
The structure of cis-epoxysuccinic anhydride has been confirmed through various spectroscopic techniques, including infrared and nuclear magnetic resonance spectroscopy, as well as mass spectrometry. The anhydride is a valuable intermediate for the synthesis of other derivatives, such as half amides and half hydrazides of 2,3-epoxysuccinic acid, which can be formed by the ring-opening of the anhydride with aromatic amines and hydrazines.
Derivatization to Form Other Compounds (e.g., cis-Epoxysuccinamic Acid)
The chemical structure of cis-epoxysuccinic acid, featuring a strained three-membered epoxide ring and two carboxylic acid functionalities, offers a versatile platform for the synthesis of various derivatives. The high reactivity of the epoxide ring towards nucleophilic attack is the primary pathway for derivatization, leading to the formation of new compounds with potential applications in medicinal chemistry and materials science. One such derivative is cis-epoxysuccinamic acid, the half-amide of cis-epoxysuccinic acid.
The synthesis of cis-epoxysuccinamic acid and its N-substituted analogues can be approached through the nucleophilic ring-opening of a more reactive intermediate, cis-epoxysuccinic anhydride. This method involves a two-step process: the dehydration of cis-epoxysuccinic acid to its corresponding anhydride, followed by the aminolysis of the anhydride.
Step 1: Synthesis of cis-Epoxysuccinic Anhydride
The formation of cis-epoxysuccinic anhydride is a crucial prerequisite for the efficient synthesis of its half-amide derivatives. This intramolecular dehydration can be achieved using various dehydrating agents.
Step 2: Synthesis of cis-Epoxysuccinamic Acid and N-Substituted Derivatives via Aminolysis
The reaction of cis-epoxysuccinic anhydride with ammonia (B1221849) or primary amines leads to the regioselective opening of the anhydride ring, yielding the corresponding half-amides. The less sterically hindered carbonyl group is preferentially attacked by the amine nucleophile.
Illustrative Reaction Scheme:
Table of Reaction Parameters for Analogous Amic Acid Syntheses:
While specific data for cis-epoxysuccinamic acid is unavailable, the following table provides typical conditions for the synthesis of amic acids from cyclic anhydrides and amines, which can be inferred as a starting point for the synthesis of cis-epoxysuccinic acid derivatives.
| Anhydride | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phthalic Anhydride | Aniline | Chloroform | 25 | 1 | >95 |
| Succinic Anhydride | Benzylamine | THF | 0 - 25 | 2 | 98 |
| Maleic Anhydride | Glycine | Acetic Acid | 100 | 3 | 85 |
Characterization of cis-Epoxysuccinamic Acid Derivatives:
The structural elucidation of the resulting amic acid derivatives would be performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum would be expected to show characteristic signals for the epoxide protons, the methine proton adjacent to the newly formed amide bond, and the protons of the N-substituent. The chemical shifts and coupling constants would confirm the stereochemistry of the molecule.
¹³C NMR: The spectrum would display distinct resonances for the carbonyl carbons of the carboxylic acid and the amide, as well as the carbons of the epoxide ring and the N-substituent.
Infrared (IR) Spectroscopy:
The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and the C-O stretch of the epoxide ring.
Further research is required to establish specific, optimized reaction conditions and to fully characterize the physicochemical properties of cis-epoxysuccinamic acid and its derivatives. The exploration of a broader range of amine nucleophiles could also lead to a diverse library of cis-epoxysuccinic acid-derived compounds with potentially interesting biological activities.
Advanced Analytical and Spectroscopic Research Methodologies
Structural Elucidation and Confirmation
Confirming the molecular architecture of cis-epoxysuccinic acid and its derivatives relies on a combination of spectroscopic techniques that probe the connectivity and chemical environment of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including cis-epoxysuccinic acid and its metabolic products. jchps.comresearchgate.net This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule. slideshare.net In the context of cis-epoxysuccinic acid, ¹H NMR and ¹³C NMR spectra are used to verify the presence and connectivity of the epoxide and carboxylic acid functional groups.
The ¹H NMR spectrum of cis-epoxysuccinic acid is expected to show distinct signals for the protons on the epoxide ring. Due to the molecule's symmetry, these two protons are chemically equivalent and should appear as a single signal. The chemical shift of these protons is influenced by the electron-withdrawing effects of the adjacent carboxylic acid groups and the strained epoxide ring. Similarly, the ¹³C NMR spectrum provides signals for the epoxide carbons and the carboxyl carbons, with their chemical shifts being characteristic of their specific electronic environments. omicsonline.org
NMR is particularly powerful in identifying the products of enzymatic reactions. For instance, in the biotransformation of cis-epoxysuccinic acid, ¹H NMR spectroscopy has been used to confirm the structure of the resulting product as tartaric acid. oup.com By analyzing the chemical shifts and coupling constants, researchers can definitively establish the molecular structure of the reaction products. core.ac.uk
| Nucleus | Atom Type | Predicted Chemical Shift (δ) Range (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | Epoxide Protons (CH-CH) | 3.5 - 4.5 | Confirms the presence of the epoxide ring protons. |
| ¹H | Carboxylic Acid Protons (COOH) | 10.0 - 13.0 | Indicates the highly deshielded acidic protons. |
| ¹³C | Epoxide Carbons (CH-CH) | 50 - 65 | Identifies the carbons of the strained three-membered ring. |
| ¹³C | Carboxylic Acid Carbons (COOH) | 170 - 185 | Confirms the presence of the carboxyl functional groups. |
Fourier Transform Infrared (FT-IR) spectrometry is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com The technique is based on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. wiley.com The resulting spectrum is a unique molecular fingerprint that reveals the functional groups. wiley.com
For cis-epoxysuccinic acid, the FT-IR spectrum is characterized by several key absorption bands:
O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in carboxylic acids. libretexts.org
C=O Stretching: A sharp, intense absorption peak typically appears between 1760-1690 cm⁻¹, corresponding to the carbonyl (C=O) group of the carboxylic acids. libretexts.org
C-O Stretching (Epoxide): The presence of the epoxide ring is confirmed by characteristic C-O stretching vibrations. A key band for the epoxide ring can be observed around 915 cm⁻¹. nih.gov
C-H Stretching: Absorptions due to the C-H bonds of the epoxide ring are also present. libretexts.org
The absence of absorptions in other regions, such as those for alkenes or alcohols, further supports the structural assignment. libretexts.org
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |
| C=O Stretch | Carboxylic Acid | 1760 - 1690 | Strong, Sharp |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium |
| C-O Stretch | Epoxide Ring | ~915 | Medium-Strong |
Purity and Enantiomeric Excess Determination
Assessing the purity of a chemical sample is critical for research and industrial applications. For chiral molecules or their precursors, determining the enantiomeric purity is equally important.
Chromatographic techniques are central to assessing the purity of chemical compounds by separating them from impurities. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov In HPLC, the sample is passed through a column packed with a stationary phase, and a liquid mobile phase carries the components through the column at different rates, leading to separation. nih.gov The purity of cis-epoxysuccinic acid has been confirmed to be ≥99% using HPLC. selleckchem.com Reversed-phase HPLC, often using a C18 column, is a common approach for analyzing polar organic acids like cis-epoxysuccinic acid. mdpi.comprotocols.io
Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique for purity analysis, particularly for volatile or derivatized compounds. nih.gov Although cis-epoxysuccinic acid itself is not highly volatile, it can be derivatized to a more volatile ester form for GC analysis. This method has been successfully applied for the quantitative determination of similar epoxidized fatty acids in biological samples. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase | Gradient of aqueous acid (e.g., 0.1% Formic Acid) and an organic solvent (e.g., Acetonitrile) |
| Flow Rate | 0.2 - 0.6 mL/min |
| Detection | UV (210 nm) or Charged Aerosol Detection (CAD) |
| Column Temperature | 25 - 40 °C |
cis-Epoxysuccinic acid is an achiral molecule, but its enzymatic hydrolysis leads to the formation of chiral products, specifically D-(-)-tartaric acid or L-(+)-tartaric acid. nih.govmdpi.com Optical rotation analysis is a fundamental technique used to measure the extent to which a chiral compound rotates the plane of polarized light. masterorganicchemistry.com The magnitude and direction of this rotation are characteristic of a specific enantiomer. masterorganicchemistry.com
This method is crucial for determining the enantiomeric excess (e.e.), which quantifies the purity of a chiral sample. masterorganicchemistry.comyoutube.com Enantiomeric excess is a measure of the difference in the amount of one enantiomer compared to the other. masterorganicchemistry.com In the context of cis-epoxysuccinic acid biotransformation, studies have shown that the enzymatic products are formed with very high stereospecificity, resulting in enantiomeric excess values greater than 99% or near 100%. mdpi.comkoreascience.kr Optical rotation analysis has been used to confirm that the enzymatic product is indeed the D-(-) enantiomer of tartaric acid, which exhibits a specific, levorotatory optical activity. oup.com
Enzyme Activity and Kinetic Characterization
The study of enzymes that metabolize cis-epoxysuccinic acid, such as cis-epoxysuccinate hydrolase (CESH), involves detailed characterization of their activity and kinetics. mdpi.com Enzyme kinetics provides insights into reaction rates, substrate affinity, and catalytic efficiency. researchgate.net The Michaelis-Menten model is commonly used to describe the kinetics of such enzymes, defining two key parameters: Kₘ (the Michaelis constant) and Vₘₐₓ (the maximum reaction velocity). libretexts.org
Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the enzyme's affinity for its substrate. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org
Kinetic studies on CESH from various microbial sources have been performed using cis-epoxysuccinic acid (or its salt form) as the substrate. These studies reveal differences in substrate affinity and catalytic rates. For example, CESH from Bordetella sp. BK-52 was found to have a Kₘ of 18.67 mM and a Vₘₐₓ of 94.34 µM/min/mg for disodium (B8443419) this compound. koreascience.kr In another study, CESH from Nocardia tartaricans exhibited a Kₘ of 35.71 mM and a Vₘₐₓ of 2.65 mM/min with sodium this compound as the substrate. researchgate.net Research has also indicated that while different types of CESHs may have similar affinities (Kₘ) for cis-epoxysuccinic acid, their catalytic efficiencies can vary significantly. nih.gov
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ | Reference |
|---|---|---|---|---|
| Bordetella sp. BK-52 | Disodium cis-epoxysuccinate | 18.67 | 94.34 µM/min/mg | koreascience.kr |
| Nocardia tartaricans CAS-52 | Sodium cis-epoxysuccinate | 35.71 | 2.65 mM/min | researchgate.net |
Spectrophotometric Assays for Enzyme Activity Measurement (e.g., Ammonium (B1175870) Metavanadate Method)
Spectrophotometric assays are fundamental procedures in biochemistry for measuring the rate of enzyme reactions. whiterose.ac.uk These methods rely on measuring the change in light absorbance as a reaction proceeds, which corresponds to either the depletion of a substrate or the formation of a product. whiterose.ac.uk For enzymes acting on cis-epoxysuccinic acid, such as this compound hydrolase (CESH), the direct hydrolysis product, tartaric acid, does not absorb light in the visible spectrum, necessitating indirect measurement strategies.
One common strategy is the use of a coupled enzyme assay. In this approach, the product of the primary enzymatic reaction becomes the substrate for a second, auxiliary enzyme that catalyzes a reaction involving a chromophore (a light-absorbing molecule). nih.govnih.gov For instance, the tartaric acid produced from cis-epoxysuccinic acid hydrolysis could theoretically be acted upon by a specific dehydrogenase, with the concurrent reduction of a coenzyme like NADP+ to NADPH. The formation of NADPH can be continuously monitored by the increase in absorbance at a wavelength of 340 nm, providing a direct measure of the initial reaction rate. nih.gov
While the specific application of an "Ammonium Metavanadate Method" for a CESH spectrophotometric assay is not extensively detailed in primary literature, ammonium metavanadate is a well-known inorganic compound used as a catalyst and analytical reagent in various chemical syntheses and assays. noahchemicals.comsigmaaldrich.comnih.gov It serves as a precursor for vanadium oxides and can act as an oxidant in certain analytical procedures. sigmaaldrich.comnih.gov In the context of an enzyme assay, a reagent like ammonium metavanadate could potentially be used in a post-reaction step to form a colored complex with the product, allowing for colorimetric quantification. This would involve stopping the enzymatic reaction at various time points and adding the reagent to measure the concentration of the product formed.
The data below illustrates a typical output from a continuous coupled spectrophotometric assay, where the rate of reaction is determined from the linear phase of product formation.
| Time (seconds) | Absorbance at 340 nm (NADPH formation) |
|---|---|
| 0 | 0.050 |
| 30 | 0.150 |
| 60 | 0.250 |
| 90 | 0.350 |
| 120 | 0.450 |
| 150 | 0.548 |
| 180 | 0.645 |
Michaelis-Menten Kinetics Analysis (Km and Vmax Determination)
Michaelis-Menten kinetics provides a widely accepted model for describing the relationship between the initial reaction rate of an enzyme, the substrate concentration, and two key kinetic parameters: Km (the Michaelis constant) and Vmax (the maximum reaction velocity). patsnap.com This analysis is crucial for characterizing the efficiency and substrate affinity of enzymes that hydrolyze cis-epoxysuccinic acid.
Vmax represents the maximum rate of the reaction when the enzyme is completely saturated with the substrate. youtube.com It reflects the catalytic speed of the enzyme; a higher Vmax indicates a faster enzyme. youtube.comyoutube.com
Km is defined as the substrate concentration at which the reaction rate is half of Vmax. patsnap.com Km is an inverse measure of the affinity between the enzyme and its substrate. youtube.com A low Km value signifies a high affinity, meaning the enzyme can achieve half of its maximum velocity at a low substrate concentration. patsnap.comyoutube.com Conversely, a high Km value indicates a lower affinity. youtube.com
To determine these parameters, the initial reaction velocity is measured across a range of cis-epoxysuccinic acid concentrations while keeping the enzyme concentration constant. whiterose.ac.uk The resulting data can be plotted, for example, using a Lineweaver-Burk double-reciprocal plot (1/velocity vs. 1/[Substrate]), which linearizes the Michaelis-Menten equation and allows for the graphical determination of Km and Vmax. utah.edu
Detailed research into the enzyme kinetics of this compound hydrolase (CESH) has been conducted to improve its catalytic efficiency. For example, studies involving site-directed mutagenesis have successfully enhanced the enzyme's activity. In one such study, a mutant enzyme, F10Q, was developed from the wild-type CESH from Klebsiella sp. The kinetic parameters of the wild-type and mutant enzymes were determined to quantify the improvement in catalytic performance. researchgate.net The catalytic efficiency of an enzyme is often expressed as the kcat/Km value, where kcat (the turnover number) is derived from Vmax.
The findings from this research are summarized in the table below, highlighting the significant increase in catalytic efficiency achieved through a single point mutation.
| Enzyme | Specific Activity (U/mg) | Catalytic Efficiency (kcat/Km, mM-1s-1) | Relative Efficiency (%) |
|---|---|---|---|
| Wild-Type CESH | 355 | 5.3 ± 0.1 | 100 |
| F10Q Mutant CESH | 812 | 9.8 ± 0.1 | ~185 |
This analysis demonstrates that the F10Q mutation resulted in an enzyme with a catalytic efficiency approximately 1.85 times higher than that of the wild-type enzyme, a significant improvement for potential industrial applications. researchgate.net
Future Research Directions and Emerging Applications
Development of Novel and More Potent SUCNR1 Agonists/Antagonists
cis-Epoxysuccinic acid has been identified as a potent agonist for the succinate (B1194679) receptor 1 (SUCNR1), also known as GPR91. apexbt.commedchemexpress.com Studies have demonstrated that it is significantly more potent than the endogenous ligand, succinic acid. For instance, cis-epoxysuccinic acid was found to be 10 to 20 times more potent than succinate in reducing cyclic adenosine (B11128) monophosphate (cAMP) levels, with an EC50 value of approximately 2.7 µM compared to 29 µM for succinate. researchgate.netnih.govtargetmol.com This enhanced potency makes it a valuable tool for studying SUCNR1 signaling. researchgate.net
Future research is focused on leveraging the structure of cis-epoxysuccinic acid to design and synthesize novel agonists with even greater potency and selectivity. The goal is to develop chemical probes that can help to further elucidate the physiological and pathological roles of SUCNR1. nih.gov Concurrently, there is a growing interest in developing potent and selective SUCNR1 antagonists. researchgate.net While some antagonists like NF-56-EJ40 have been developed, there is a need for more diverse and effective compounds to modulate the receptor's activity in disease models. nih.govmedchemexpress.com The development of such antagonists is a critical step toward validating SUCNR1 as a therapeutic target for various inflammatory and metabolic diseases. nih.gov
| Compound | Receptor | Activity | EC50 Value | Reference |
|---|---|---|---|---|
| cis-Epoxysuccinic acid | SUCNR1/GPR91 | Agonist | 2.7 µM | apexbt.commedchemexpress.comnih.govtargetmol.com |
| Succinic acid | SUCNR1/GPR91 | Agonist | 29 µM | researchgate.netnih.gov |
Exploration of cis-Epoxysuccinic Acid's Role in Broader Biological Systems and Disease Pathogenesis
The activation of SUCNR1 by succinate is implicated in a variety of physiological and pathological processes, including the regulation of blood pressure, inflammation, and metabolic homeostasis. medchemexpress.commedchemexpress.com Given that cis-epoxysuccinic acid is a more potent agonist of this receptor, it represents a powerful tool to explore these biological systems in greater detail. researchgate.netnih.gov In vivo studies have already shown that cis-epoxysuccinic acid can increase blood pressure in rats, mimicking the effect of succinate. medchemexpress.comnih.gov
Future research will likely focus on using cis-epoxysuccinic acid to investigate the nuanced roles of SUCNR1 activation in various disease models. The receptor has been linked to conditions such as hypertension, diabetic retinopathy, liver fibrosis, and rheumatoid arthritis. medchemexpress.com By studying the specific effects of a potent, non-metabolite agonist like cis-epoxysuccinic acid, researchers can better understand the signaling pathways downstream of SUCNR1 and its contribution to disease pathogenesis. This exploration is crucial for determining the therapeutic potential of either agonizing or antagonizing this receptor in different clinical contexts. medchemexpress.com
Further Engineering of CESHs for Enhanced Industrial Sustainability and Efficiency
cis-Epoxysuccinate hydrolases (CESHs) are enzymes that catalyze the asymmetric hydrolysis of cis-epoxysuccinic acid to produce enantiomerically pure L(+)- or D(–)-tartaric acid. mdpi.comnih.gov This biocatalytic process is a cornerstone of industrial tartaric acid production. nih.gov CESHs are typically used as whole-cell catalysts; however, this approach is limited by the low permeability of the cell membrane to the substrate. nih.gov
To overcome these limitations, future research is directed towards the rational engineering of CESH enzymes and the development of more efficient catalytic systems. nih.gov Strategies include:
Protein Engineering : Using techniques like directed evolution and site-directed mutagenesis to improve the stability, activity, and thermostability of CESHs. researchgate.net
Cell Surface Display : Developing whole-cell biocatalysts where the CESH enzyme is anchored to the outer cell membrane. nih.gov This approach solves the cell permeability problem, enhances enzyme stability, and simplifies the preparation process. nih.gov Studies have shown that surface-displayed CESHs can be reused multiple times without significant loss of activity, which is highly valuable for industrial applications. nih.gov
Immobilization : Advancing various immobilization techniques for both the purified enzyme and whole-cell catalysts to further enhance stability and reusability. researchgate.net
These engineering efforts aim to create more robust, efficient, and sustainable biocatalytic processes for the production of valuable chiral building blocks from cis-epoxysuccinic acid. nih.govresearchgate.net
Integration of cis-Epoxysuccinic Acid in Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and efficiency of biocatalysis. mdpi.com The enzymatic conversion of cis-epoxysuccinic acid into optically pure tartaric acid by CESHs is a prime example of a highly selective biocatalytic step. mdpi.com Tartaric acid is a valuable chiral building block for the synthesis of pharmaceuticals and other fine chemicals. mdpi.com
An emerging area of research is the integration of this specific enzymatic transformation into more complex, multi-step synthetic pathways. mdpi.comescholarship.org By using the CESH-catalyzed hydrolysis of cis-epoxysuccinic acid as a key step, chemists can efficiently introduce specific stereocenters into a molecule. This strategy leverages the near-perfect enantioselectivity (nearly 100% enantiomeric excess) of the CESH enzyme, which is often difficult and costly to achieve through traditional chemical methods. mdpi.comnih.gov Future work will focus on designing novel chemoenzymatic cascades that start from cis-epoxysuccinic acid or its precursors to access a wider range of complex chiral molecules, thereby making synthetic routes more efficient and environmentally friendly. mdpi.com
Advanced Structural-Function Relationship Studies of CESHs through Cryo-EM and Advanced Crystallography
Understanding the detailed three-dimensional structure of CESHs is fundamental to elucidating their catalytic mechanism and guiding rational protein engineering. nih.gov X-ray crystallography has been successfully used to resolve the structures of several CESHs, revealing a catalytic triad (B1167595) (typically Asp-His-Glu) responsible for the epoxide ring-opening reaction. nih.govpdbj.org These structural insights have provided the first clear picture of the enzyme's active site and the basis for its stereo-selectivity. nih.gov
Q & A
Basic Research Questions
Q. What safety precautions are critical when handling cis-epoxysuccinic acid in laboratory settings?
- Methodological Answer : Follow OSHA HCS GHS guidelines:
- Use PPE (gloves, lab coat, safety goggles) to prevent skin/eye contact .
- Store at 4°C in sealed, light-protected containers to maintain stability .
- Avoid exposure to strong acids/alkalis or oxidizing agents to prevent hazardous reactions .
- First-aid protocols: Flush skin/eyes with water for 15 minutes and seek medical attention .
Q. How can researchers design experiments to assess cis-epoxysuccinic acid’s enzymatic hydrolysis for tartaric acid production?
- Methodological Answer :
- Enzyme Selection : Use recombinantly expressed cis-epoxysuccinate hydrolases (CESHs) like CESH[d] or CESH[l], which differ in stereospecificity (D(-)- or L(+)-tartaric acid production) .
- Reaction Parameters : Optimize pH (7–9) and temperature (37–45°C) using Lineweaver-Burk kinetics to determine and . For example, CESH[l] shows higher catalytic efficiency () than CESH[d] under identical conditions .
- Substrate System : Use a heterogeneous sodium-calcium substrate system (e.g., 1.2 M Na⁺ + 1.8 M Ca²⁺) to enhance catalytic efficiency .
Q. What analytical methods are recommended for quantifying cis-epoxysuccinic acid and its hydrolysis products?
- Methodological Answer :
- HPLC : Use chiral columns (e.g., Crownpak CR-I) to resolve D(-)- and L(+)-tartaric acid enantiomers .
- Titration : Monitor reaction progress via pH-stat titration of liberated carboxyl groups .
- Spectrophotometry : Detect residual epoxide groups at 220–240 nm .
Advanced Research Questions
Q. How can structural modeling resolve conflicting data on CESHs’ catalytic mechanisms?
- Methodological Answer :
- Homology Modeling : Build 3D models using templates like PDB 3WQ5 (CESH[l]) and 4J9Z (CESH[d]) to compare active-site residues. CESH[d] contains a Zn²⁺-binding site critical for epoxide ring opening, while CESH[l] relies on a distinct β-propeller fold .
- Mutagenesis : Validate catalytic residues (e.g., His206 in CESH[d]) via site-directed mutagenesis and activity assays .
Q. What strategies improve the stability and reusability of CESHs in industrial bioconversion?
- Methodological Answer :
- Surface Display : Engineer E. coli with InaPbN anchor proteins to display CESH[l] extracellularly, achieving 4× higher activity than intracellular systems .
- Immobilization : Fuse CESHs with carbohydrate-binding modules (CBMs) for cellulose-based immobilization, enhancing thermostability (retains >80% activity at 50°C) .
- Storage : Lyophilize enzymes with trehalose (5% w/v) for 6-month stability at -20°C .
Q. How do researchers reconcile contradictory data on cis-epoxysuccinic acid’s decomposition products?
- Methodological Answer :
- Controlled Pyrolysis : Perform thermogravimetric analysis (TGA) coupled with GC-MS to identify decomposition products under varying temperatures (e.g., CO₂ and maleic anhydride above 200°C) .
- Cross-Validation : Compare results with computational models (e.g., DFT simulations of epoxide ring-opening pathways) .
Q. What experimental approaches validate cis-epoxysuccinic acid’s role as a covalent inhibitor of Mycobacterium tuberculosis isocitrate lyase (ICL)?
- Methodological Answer :
- Kinetic Assays : Measure time-dependent inactivation of ICL using varying cis-epoxysuccinic acid concentrations. values confirm irreversible inhibition .
- Bacterial Growth Assays : Culture Mtb in acetate media with inhibitor; IC₅₀ values correlate with ICL dependency .
Methodological Challenges & Data Gaps
Q. How to address the lack of ecological toxicity data for cis-epoxysuccinic acid?
- Recommendations :
- Conduct OECD 201/202 assays on Daphnia magna and Pseudokirchneriella subcapitata to determine EC₅₀ values .
- Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and bioaccumulation potential .
Q. What experimental designs optimize cis-epoxysuccinic acid’s use in metal coordination chemistry?
- Approach :
- pH-Controlled Synthesis : At pH >7.4, cis-epoxysuccinic acid forms 1D helical Cu(II) polymers; at pH 6.6–7.3, it undergoes Sₙ2 cleavage to form Cu₁₅ clusters with unique magnetic properties .
- X-Ray Crystallography : Resolve crystal structures (e.g., CCDC 765101) to analyze metal-ligand binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
